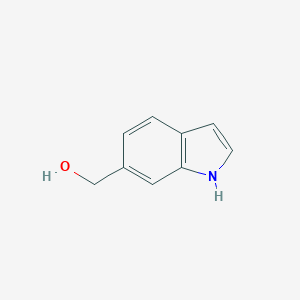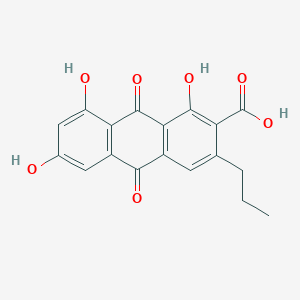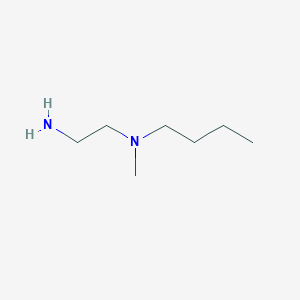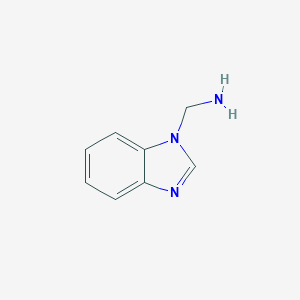
1-(1H-Benzimidazol-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Benzimidazol-1-yl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 1-Benzyl-1H-benzimidazole-2-methanamine and has been synthesized using various methods.
作用機序
The mechanism of action of 1-(1H-Benzimidazol-1-yl)methanamine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For instance, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
生化学的および生理学的効果
1-(1H-Benzimidazol-1-yl)methanamine has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 1-(1H-Benzimidazol-1-yl)methanamine in lab experiments is its potential therapeutic applications. The compound has shown promise in the treatment of various diseases, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 1-(1H-Benzimidazol-1-yl)methanamine.
将来の方向性
The potential therapeutic applications of 1-(1H-Benzimidazol-1-yl)methanamine make it a promising compound for future research. Some of the future directions for research include:
1. Investigating the mechanism of action of the compound in more detail to better understand its therapeutic effects.
2. Conducting pre-clinical and clinical trials to determine the safety and efficacy of the compound in humans.
3. Developing new derivatives of 1-(1H-Benzimidazol-1-yl)methanamine with improved pharmacological properties.
4. Exploring the potential of the compound in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 1-(1H-Benzimidazol-1-yl)methanamine is a promising compound with potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Further research is needed to fully understand the mechanism of action of the compound and to determine its safety and efficacy in humans.
合成法
There are different methods of synthesizing 1-(1H-Benzimidazol-1-yl)methanamine. One of the commonly used methods is the reaction of 1H-benzimidazole with formaldehyde and benzylamine in the presence of a catalyst such as hydrochloric acid. The reaction produces 1-(1H-Benzimidazol-1-yl)methanamine as the final product.
科学的研究の応用
1-(1H-Benzimidazol-1-yl)methanamine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
18249-94-0 |
|---|---|
製品名 |
1-(1H-Benzimidazol-1-yl)methanamine |
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC名 |
benzimidazol-1-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5,9H2 |
InChIキー |
YKVYGWIKNONFHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CN |
正規SMILES |
C1=CC=C2C(=C1)N=CN2CN |
同義語 |
1H-Benzimidazole-1-methanamine(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



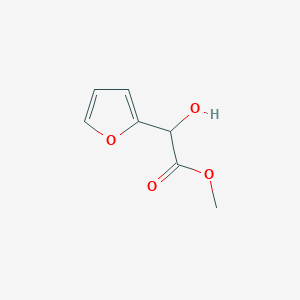
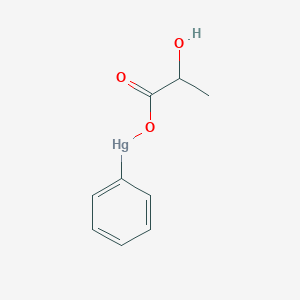
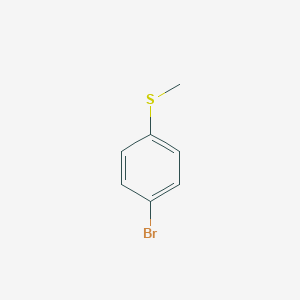
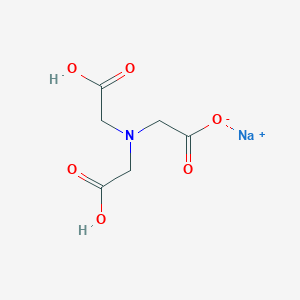
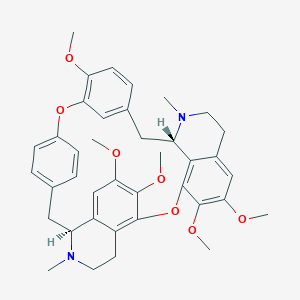
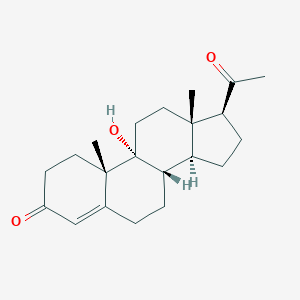
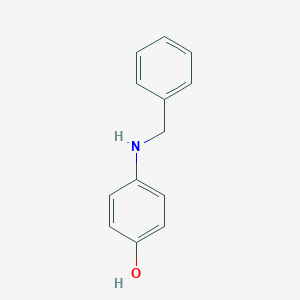
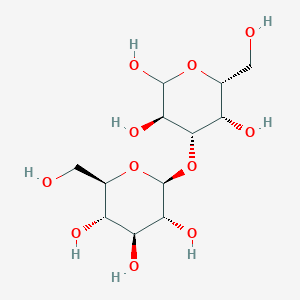
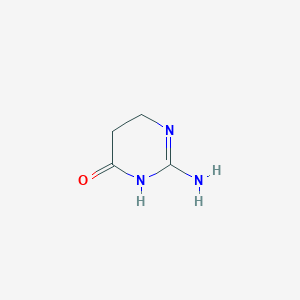
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
